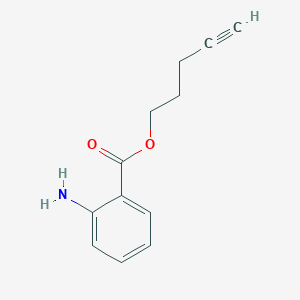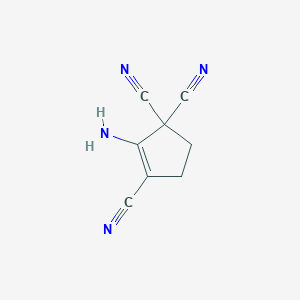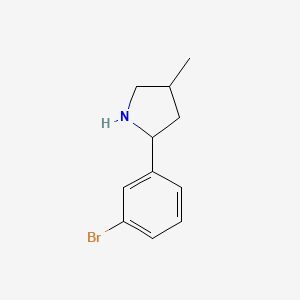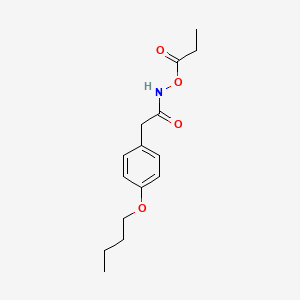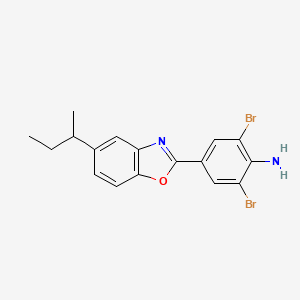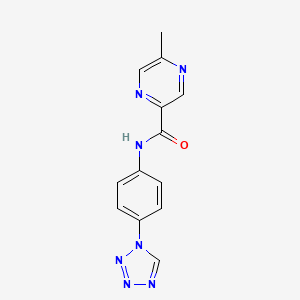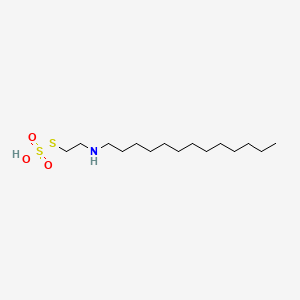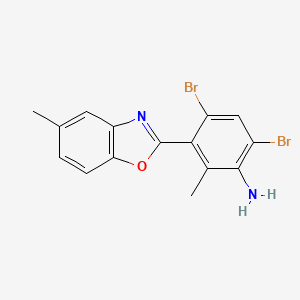
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is a complex organic compound with a unique structure that includes bromine, methyl, and benzoxazole groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives followed by cyclization to form the benzoxazole ring . The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness .
化学反应分析
Types of Reactions
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with hydroxyl or carbonyl groups, while substitution could introduce different alkyl or aryl groups .
科学研究应用
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
作用机制
The mechanism of action of 4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or nucleic acids .
相似化合物的比较
Similar Compounds
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Another brominated compound with similar structural features.
1,6-Dibromohexane: A simpler brominated compound used in different chemical reactions.
Uniqueness
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is unique due to its combination of bromine, methyl, and benzoxazole groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized applications where these properties are advantageous .
属性
CAS 编号 |
638159-15-6 |
|---|---|
分子式 |
C15H12Br2N2O |
分子量 |
396.08 g/mol |
IUPAC 名称 |
4,6-dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12Br2N2O/c1-7-3-4-12-11(5-7)19-15(20-12)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3 |
InChI 键 |
VFWLIWBCHHHUAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=C(C=C3Br)Br)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


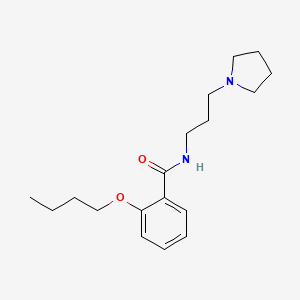
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
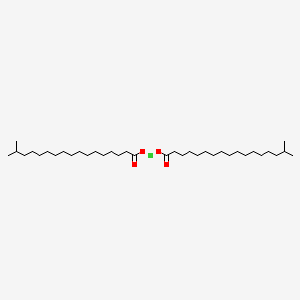
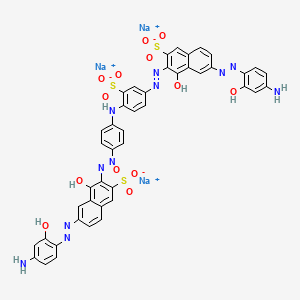
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
